Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone

Description

Structural Classification and Nomenclature

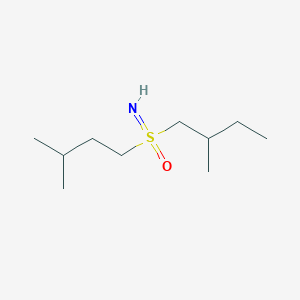

Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone belongs to the sulfanone family, defined by the presence of a sulfonyl group (S=O) and an additional nitrogenous substituent. The IUPAC name derives from its λ⁶-sulfanone core, where sulfur adopts a hexavalent configuration bonded to two oxygen atoms, one imino group (–NH–), and two alkyl chains: 2-methylbutyl and 3-methylbutyl.

The λ⁶ designation emphasizes sulfur’s hypervalent state, distinguishing it from tetravalent sulfoxides or sulfites. The imino group replaces one oxygen atom typical in sulfones (R–S(=O)₂–R'), introducing nitrogen’s nucleophilic and hydrogen-bonding capabilities. This structural hybrid aligns it with sulfoximines, which feature a sulfonyl group bonded to an NH moiety (R–S(=O)(=NH)–R').

Comparative Structural Features of Sulfur(VI) Compounds

The branched alkyl substituents (2-methylbutyl and 3-methylbutyl) influence steric bulk and solubility. Similar to sulfolane, a cyclic sulfone with a tetramethylene group, these alkyl chains likely enhance lipophilicity, making the compound suitable for nonpolar reaction environments.

Historical Development in Sulfur(VI)-Nitrogen Chemistry

The synthesis of sulfur(VI)-nitrogen compounds dates to the mid-20th century, driven by interest in their electronic and catalytic properties. Early work focused on sulfoximines, such as methionine sulfoximine, first characterized in the 1970s for its role in inhibiting glutamine synthetase. The cheletropic reaction between dienes and sulfur dioxide, exemplified by sulfolene synthesis, provided a pathway to sulfones but did not initially explore nitrogen incorporation.

Advances in the 1990s enabled the deliberate introduction of nitrogen into sulfur(VI) frameworks. For example, the use of sulfonyl halides in Friedel-Crafts reactions allowed the attachment of aromatic groups to sulfonamide backbones. The target compound’s imino group likely arises from analogous nucleophilic substitution, where amines react with sulfonyl precursors. A key milestone was the development of sulfoximines as bioisosteres in medicinal chemistry, where NH groups replaced oxygen atoms to modulate drug solubility and target affinity.

The integration of imino groups into sulfanones represents a natural progression in sulfur-nitrogen chemistry, combining the stability of sulfones with the reactivity of sulfoximines. This hybrid architecture may enable unique applications in catalysis or materials science, though empirical studies remain limited.

Position within the Sulfanone and Sulfoximine Family

Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone occupies a niche between classical sulfones and sulfoximines. Unlike sulfolane, a fully oxygenated sulfone used as a polar aprotic solvent, this compound’s imino group introduces basicity and hydrogen-bonding potential. Comparatively, methionine sulfoximine’s biological activity stems from its ability to mimic glutamate intermediates, whereas the target compound’s branched alkyl groups prioritize steric effects over bioactivity.

Functional Group Reactivity Comparison

- Sulfones : Resist oxidation but undergo Ramberg-Bäcklund elimination to alkenes.

- Sulfoximines : Participate in hydrogen bonding and metal coordination due to the NH group.

- λ⁶-Sulfanones : Likely exhibit intermediate reactivity, with the imino group enabling nucleophilic attack while retaining sulfone thermal stability.

The compound’s potential utility lies in its hybrid characteristics. For instance, the imino group could act as a ligands in transition-metal catalysis, while the sulfonyl moiety stabilizes electron-deficient intermediates. Such dual functionality is absent in simpler sulfones or sulfoximines, positioning this compound as a versatile scaffold for synthetic innovation.

Properties

Molecular Formula |

C10H23NOS |

|---|---|

Molecular Weight |

205.36 g/mol |

IUPAC Name |

imino-(2-methylbutyl)-(3-methylbutyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C10H23NOS/c1-5-10(4)8-13(11,12)7-6-9(2)3/h9-11H,5-8H2,1-4H3 |

InChI Key |

HRLIVSPAIBBBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CS(=N)(=O)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Nucleophilic Substitution of Sulfonyl Chlorides

-

- 2-methylbutylamine

- 2-methylpropylsulfonyl chloride

-

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA) to neutralize HCl

- Temperature: 0°C to room temperature

- Reaction time: Several hours, typically 4-6 hours

The primary amine (2-methylbutylamine) reacts with the sulfonyl chloride (2-methylpropylsulfonyl chloride) to form a sulfonamide intermediate, which then undergoes oxidation to form the sulfanone. The process is facilitated by the base, which scavenges the HCl produced.

2-methylbutylamine + 2-methylpropylsulfonyl chloride → Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

- The crude product is purified via column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate).

Oxidation to Form the Sulfanone Core

The key step involves oxidation of the corresponding sulfide or sulfoxide intermediate to the sulfanone:

-

- Hydrogen peroxide (H₂O₂)

- m-Chloroperbenzoic acid (m-CPBA)

-

- Solvent: Acetone or dichloromethane

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

The oxidation converts sulfur from lower oxidation states to the sulfanone (S(=N)(=O)), completing the core structure.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety and yield. The process involves:

- Precise control of reagent addition

- In-line monitoring of oxidation state

- Purification via crystallization or chromatography

This approach ensures consistent quality and minimizes by-product formation.

Reaction Data and Conditions Summary

| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-methylbutylamine + sulfonyl chloride | DCM | 0°C to RT | 4-6 hours | Base: TEA |

| Oxidation | H₂O₂ or m-CPBA | Acetone/DCM | 0°C to RT | 2-4 hours | Monitored by TLC |

Research Findings and Data Tables

Table 1: Comparative Data on Synthesis Conditions

Table 2: Oxidation Reagents and Outcomes

| Oxidant | Conditions | Major Products | Notes |

|---|---|---|---|

| Hydrogen peroxide | RT, in DCM | Sulfoxides, sulfones | Mild oxidation |

| m-Chloroperbenzoic acid | 0°C - RT | Sulfoxides, sulfones | Controlled oxidation |

Summary of Key Insights

- The synthesis predominantly involves nucleophilic attack of an amine on a sulfonyl chloride, followed by oxidation.

- Reaction conditions, particularly temperature and reagent purity, critically influence yield and purity.

- Oxidation step is crucial for converting sulfur to the desired sulfanone oxidation state.

- Industrial methods leverage continuous flow systems for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or sulfides.

Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the imino group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Sulfanone Compounds

Structural Analogues

Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone

- CAS: Not explicitly listed ().

- Molecular Formula: Likely C₉H₂₁NOS (inferred from substituents: 3-methylbutyl and 2-methylpropyl).

- Key Differences : Shorter alkyl chains (2-methylpropyl vs. 2-methylbutyl) reduce molecular weight and alter steric effects.

- Safety Profile : Extensive precautions (e.g., P210: Keep away from heat; H314: Causes severe skin burns) indicate high reactivity or corrosivity .

Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone

- CAS : 2059954-57-1.

- Molecular Formula: C₉H₁₃NOS.

- Lower molecular weight (183.27 g/mol) suggests higher volatility .

Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone

- CAS : 76456-06-7.

- Molecular Formula : C₆H₈N₂OS .

- Key Differences : Pyridinyl substituent introduces aromaticity and hydrogen-bonding capability. Higher density (1.25 g/cm³ ) and defined melting point (61–63°C ) reflect crystalline stability .

Reactivity and Stability

- Target Compound: Branched alkyl groups likely enhance steric hindrance, reducing nucleophilic attack susceptibility compared to smaller analogues (e.g., methyl-substituted sulfanones) .

- Hazardous Analogues: (3-Bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone (CAS: 2411289-54-6): Bromine and trifluoromethyl groups increase electrophilicity and reactivity, reflected in stringent handling protocols (e.g., P280: Wear protective gloves) . Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone: High flammability (H224) and corrosivity (H314) suggest greater instability than the target compound .

Data Table: Key Properties of Selected Sulfanones

Research Findings and Implications

- Steric Effects : The target compound’s branched alkyl chains likely improve thermal stability compared to linear or aromatic analogues but may reduce solubility in polar solvents .

- Safety Gaps: Limited hazard data for the target compound necessitate empirical testing, as structurally similar sulfanones exhibit significant risks (e.g., corrosivity, flammability) .

- Synthetic Utility : The absence of functional groups (e.g., halogens, amines) may limit its use in cross-coupling reactions, unlike brominated or aminated derivatives .

Biological Activity

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone, also known by its CAS number 121034-26-2, is a sulfoximine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonyl functional group attached to an imino moiety. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₅NOS

- Molecular Weight : 149.26 g/mol

- CAS Number : 121034-26-2

Imino sulfoximines like this compound are known to interact with various biological targets. The sulfoximine functionality is believed to contribute to their pharmacological properties, particularly in modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfoximines exhibit antimicrobial properties. A study focusing on various sulfoximines demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms remains to be fully elucidated but is hypothesized to be significant due to structural similarities with other active sulfoximine compounds.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For instance, sulfoximines have been noted for their inhibitory effects on kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and improved responses to existing therapies.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of various sulfoximines, including this compound. Results indicated that this compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NOS |

| Molecular Weight | 149.26 g/mol |

| CAS Number | 121034-26-2 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone in laboratory settings?

- Methodological Answer : Strict adherence to hazard codes is critical. For example:

- Personal Protection : Use flame-resistant clothing (P283), chemical-resistant gloves (P280), and respiratory protection (P285) due to risks of inhalation toxicity (H331) and skin corrosion (H314) .

- Storage : Maintain under inert gas (P231) in sealed containers (P233) at low temperatures (P235) to prevent decomposition or reactivity with moisture (P223, P232) .

- Spill Management : Avoid water contact (P223) and use non-sparking tools (P242) for cleanup. Collect spills in corrosion-resistant containers (P406) .

Q. What synthetic routes are employed to prepare Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone?

- Methodological Answer : While direct synthesis protocols are not detailed in available literature, analogous sulfonamide and imino compounds are synthesized via:

- Nucleophilic Substitution : Reacting sulfonyl chlorides with branched alkylamines under anhydrous conditions. For example, highlights condensation of pyridinylmethanimines with methylbutyl amines, suggesting similar strategies for imino-sulfanones .

- Catalytic Thiolation : Use transition-metal catalysts (e.g., Cu or Pd) to introduce sulfur-containing groups, as seen in sulfone derivatization .

Q. Which analytical techniques are effective for characterizing Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve methylbutyl substituents and sulfur bonding. 2D NMR (e.g., HSQC, HMBC) can clarify stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation. Fragmentation patterns may distinguish between 2-methylbutyl and 3-methylbutyl isomers .

- Chromatography : GC-MS or HPLC with RI (retention index) calibration for purity assessment, as demonstrated for structurally related imino compounds .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in spectroscopic data during characterization?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes to trace bonding ambiguities, particularly for sulfanone moieties.

- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to validate structural hypotheses .

- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR) to reconcile discrepancies .

Q. What strategies optimize the yield of Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone in multi-step syntheses?

- Methodological Answer :

- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance intermediate stability. shows improved yields of methylbutyl esters in anhydrous THF .

- Catalyst Selection : Evaluate Pd/C or Ni catalysts for sulfur incorporation, balancing reactivity and selectivity.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can mechanistic studies elucidate the formation pathways of Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps.

- Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via LC-MS, as applied in for leucine-derived volatiles .

- Computational Studies : Map potential energy surfaces (PES) to identify transition states and competing pathways (e.g., nucleophilic vs. radical mechanisms) .

Q. What methodologies address environmental hazards associated with Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301/302 guidelines to assess aquatic toxicity (H410) and design remediation strategies (e.g., ozonation or microbial degradation) .

- Waste Minimization : Implement solvent recovery systems (e.g., fractional distillation) and catalytic recycling to reduce hazardous byproducts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.